Methylclostebol
Description
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMOGWLYTLQJGT-XMUHMHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017250 | |
| Record name | Methylclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-58-0 | |
| Record name | Methylclostebol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5785-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylclostebol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-18307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCLOSTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0956Z23Q9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylclostebol is synthesized through the chlorination of testosterone, followed by methylation at the 17α position. The reaction conditions typically involve the use of chlorinating agents and methylating agents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chlorination and methylation processes. The production is carried out in specialized facilities with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Methylclostebol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Introduction to Methylclostebol
This compound, chemically known as 4-chloro-17α-methyl-androst-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid derived from clostebol. It possesses a methyl group at the 17α position, which enhances its anabolic properties while reducing androgenic effects. This compound has gained attention in scientific research primarily for its role in studying anabolic-androgenic steroids (AAS), their metabolism, and implications in doping control.
Analytical Reference Standard
This compound is frequently utilized as an analytical reference standard in forensic chemistry and toxicology. Its primary application involves detecting the presence of anabolic steroids in biological samples, particularly urine. This is crucial for anti-doping agencies aiming to identify illicit steroid use among athletes .
Metabolism Studies
Research has been conducted to understand the metabolism of this compound and its excretion patterns. Studies involving chimeric mice have shown that this compound undergoes biotransformation, producing various metabolites that can be detected in urine samples. This knowledge is essential for developing more effective detection methods for doping control .
Table 1: Key Metabolites of this compound
| Metabolite Name | Description | Detection Method |
|---|---|---|
| 17β-hydroxymethyl-17α-methyl-13-ene (M3) | Expected to be excreted after administration | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sobolevsky “I” | Potentially useful for discrimination of administered drug | GC-MS |
| M2 | Metabolite associated with this compound use | GC-MS |
| M4 | Another metabolite aiding in detection | GC-MS |
Behavioral and Neurochemical Research
This compound has been implicated in studies examining the neurochemical effects of AAS on behavior. Research indicates that AAS may alter neurotransmitter systems associated with reward mechanisms, potentially leading to addictive behaviors. For example, alterations in cerebrospinal fluid metabolites have been observed following administration of related steroids, suggesting a complex interaction between steroid use and neurochemistry .
Doping Control and Anti-Doping Research
The World Anti-Doping Agency (WADA) has focused on understanding the long-term metabolites of this compound to enhance detection protocols. The integration of these metabolites into testing procedures has reportedly increased the number of adverse analytical findings in doping controls, thus improving the efficacy of anti-doping measures .
Case Study 1: Chimeric Mouse Model
In a study utilizing chimeric uPA+/+-SCID mice, researchers investigated the metabolic pathways of this compound. The study involved administering the compound and analyzing urine samples for metabolites using advanced chromatographic techniques. Results indicated significant findings regarding the excretion kinetics of this compound metabolites, contributing to a deeper understanding of steroid metabolism and its implications in doping control .
Case Study 2: Neurochemical Impacts on Behavior
Research exploring the effects of AAS on behavior demonstrated that administration of this compound could lead to changes in dopamine receptor expression in specific brain regions. This study highlighted potential links between steroid use and aggressive behavior, underscoring the need for further investigation into the psychological impacts of AAS .
Mechanism of Action
Methylclostebol exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the anabolic effects of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Methylclostebol belongs to a class of 17α-alkylated AAS, sharing structural similarities with several designer steroids and metabolites. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Metabolic Pathways and Detection Challenges
- M4 Metabolite Shared Identity: this compound, DHCMT, Promagnon, and Halodrol all metabolize into the M4 metabolite, complicating anti-doping tests.
- Resistance to Metabolism : The 17α-methyl group in this compound and DHCMT prevents aromatization and 5α-reduction, reducing side effects like gynecomastia but prolonging detection windows .
Pharmacological Activity
- Anabolic vs. Androgenic Effects: this compound exhibits approximately half the anabolic activity of testosterone and significantly lower androgenic effects, making it less virilizing than non-chlorinated steroids like methasterone .
- Comparative Potency : Methasterone (Superdrol) is far more potent, with 4× the anabolic activity of testosterone, but carries higher hepatotoxicity risks .
Regulatory and Doping Implications
- Notable Cases: Athletes like boxer Avni Yildirim and UFC fighter Ty Flores faced sanctions after testing positive for DHCMT/methylclostebol metabolites .
Biological Activity
Methylclostebol, a synthetic anabolic steroid, is known for its significant biological activity, particularly in promoting muscle growth and enhancing athletic performance. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anabolic and androgenic properties, metabolic pathways, and implications in sports and medicine.
This compound is a derivative of testosterone with a 17α-methyl group that enhances its oral bioavailability. This modification allows it to resist hepatic metabolism, thus increasing its anabolic effects when administered orally. The compound primarily exerts its effects through the androgen receptor (AR), leading to increased protein synthesis and muscle hypertrophy.
Anabolic and Androgenic Properties
The anabolic and androgenic activities of this compound have been evaluated in various studies. Key findings include:
- Anabolic Activity : this compound has been shown to significantly increase muscle mass and strength in animal models. In a study involving uPA-SCID chimeric mice, the compound demonstrated marked increases in muscle weight compared to controls, indicating strong anabolic effects .
- Androgenic Activity : While this compound exhibits potent anabolic properties, it also possesses androgenic activities. These effects can lead to side effects such as virilization in females and prostate enlargement in males. Studies have indicated that its androgenic potency is lower than that of testosterone but still significant enough to warrant caution in use .
Metabolism and Excretion
The metabolism of this compound involves several pathways, primarily through liver enzymes that modify the steroid structure. Key metabolites include:
- 17α-Methyl-5α-androstane-3α,17β-diol : This metabolite has been identified in both human and animal studies as a significant product of this compound metabolism.
- Hydroxylated Metabolites : Various hydroxylated forms have been detected, which may contribute to both the efficacy and toxicity of the compound .
Table 1: Key Metabolites of this compound
| Metabolite Name | Structure Type | Biological Activity |
|---|---|---|
| 17α-Methyl-5α-androstane-3α,17β-diol | Hydroxylated Metabolite | Active androgen |
| 17β-Hydroxymethyl-17α-methyl-18-nor-5α-androsta-1,13-dien-3-one | Hydroxylated Metabolite | Potentially active |
Case Studies
Several case studies highlight the implications of this compound use in sports:
- Athletic Performance Enhancement : In competitive sports, athletes using this compound reported significant improvements in strength and recovery times. However, these benefits come with risks of adverse effects such as liver toxicity and hormonal imbalances .
- Anti-Doping Analysis : this compound is frequently monitored in anti-doping tests due to its potential for abuse. Studies have shown that its metabolites can be detected long after cessation of use, complicating doping control efforts .
Clinical Implications
While this compound is primarily associated with performance enhancement in sports, it also has potential therapeutic applications:
- Muscle Wasting Disorders : Due to its anabolic properties, this compound could be beneficial in treating conditions that lead to muscle wasting.
- Hormonal Therapies : Its ability to modulate androgen levels may provide avenues for treating certain hormonal deficiencies or disorders.
Q & A
Q. How does this compound’s legal status impact international collaborative research?
- Compliance : Verify classification under the World Anti-Doping Agency (WADA) Prohibited List and local regulations (e.g., U.S. DEA Schedule III). Obtain export licenses for cross-border material transfers .
- Ethical Reporting : Disclose regulatory status in manuscripts and align with Instructions for Authors for clinical journals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
